Isomurralonginol acetate

概要

説明

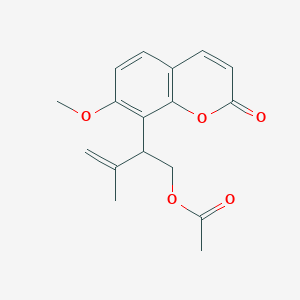

Isomurralonginol acetate is a naturally occurring compound derived from the herbs of Murraya exotica. It belongs to the class of coumarins and has the molecular formula C17H18O5 with a molecular weight of 302.33 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: Isomurralonginol acetate can be synthesized from isomurralonginol, which is obtained from umbelliferone through a four-step process with a 59% yield . The conversion of isomurralonginol to this compound involves a single-step acetylation reaction, yielding 94% of the desired product .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of isomurralonginol from the herbs of Murraya exotica, followed by its chemical modification through acetylation. The process is optimized to ensure high purity and yield, making it suitable for large-scale production .

化学反応の分析

Structural Characteristics and Key Functional Groups

Isomurralonginol acetate (C₁₇H₁₈O₅) contains:

-

A 7-methoxycoumarin nucleus (UV λₘₐₓ: 320 nm; IR ν: 1730 cm⁻¹ for ester carbonyl).

-

An O-acetyl group (¹H NMR: δ 1.70, 3H singlet; ¹³C NMR: δ 170.5).

-

An exo-methylene group (¹H NMR: δ 4.91 and 4.92, 2H singlets; ¹³C NMR: δ 112.3 and 144.5).

-

A substituted allyl side chain (¹H NMR: δ 4.48, t, J = 7.4 Hz).

Table 1: Key NMR Data for this compound

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| OAc CH₃ | 1.70 | Singlet | Acetyl methyl |

| Exo-methylene | 4.91, 4.92 | Singlets | =CH₂ |

| Allyl CH | 4.48 | Triplet | -CH-OAc |

| Coumarin OCH₃ | 3.85 | Singlet | Methoxy |

Acetylation and Hydrolysis Reactions

The acetyl group in this compound participates in acid- or base-catalyzed hydrolysis , regenerating the parent alcohol (isomurralonginol). This is consistent with the synthesis of related coumarin acetates, such as murrangatin acetate, via acetyl chloride in pyridine .

Reaction Pathway:

Key Observations:

-

Hydrolysis under basic conditions (e.g., NaHCO₃) proceeds via nucleophilic attack on the ester carbonyl.

-

Acidic conditions (e.g., H₂SO₄) promote protonation of the carbonyl oxygen, enhancing electrophilicity .

Reactivity of the Exo-Methylene Group

The exo-methylene moiety (δ 4.91–4.92 ppm) exhibits reactivity typical of isolated alkenes:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) would yield a saturated side chain.

-

Epoxidation : Reaction with peracids (e.g., mCPBA) could form an epoxide.

-

Diels-Alder Cycloaddition : Potential dienophile for [4+2] cycloadditions.

Table 2: Comparative Reactivity of Coumarin Acetates

| Compound | Reactive Site | Observed Reaction |

|---|---|---|

| This compound | Exo-methylene | Hydrogenation (predicted) |

| Murrangatin acetate | Allyl ester | Transesterification |

| Solketal acetate | Acetal acetate | Acidolysis |

Synthetic Modifications

While direct synthetic routes for this compound are not explicitly documented, analogous coumarin acetates are synthesized via:

-

Acetylation of Parent Alcohols : Using acetic anhydride or acetyl chloride with acid catalysis .

-

Enzymatic Transesterification : Lipase-catalyzed reactions with vinyl acetate .

Example Protocol for Acetylation :

-

Dissolve isomurralonginol (1 mmol) in anhydrous pyridine.

-

Add acetyl chloride (1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 4 hours.

-

Quench with ice water and extract with ethyl acetate.

-

Purify via column chromatography (hexane:EtOAc = 3:1).

Stability and Degradation

This compound is stable under inert conditions but susceptible to:

-

Photodegradation : UV exposure may cleave the coumarin ring.

-

Thermal Decomposition : Above 150°C, decarboxylation or ester pyrolysis may occur.

Degradation Products:

-

Acetic acid (from ester hydrolysis).

-

Isomurralonginol (aglycone).

Biological Relevance and Functionalization

Though not directly studied, structurally similar coumarins exhibit:

科学的研究の応用

Isomurralonginol acetate has a wide range of scientific research applications, including:

作用機序

The mechanism of action of isomurralonginol acetate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth. The specific molecular targets and pathways include:

Oxidative Stress Pathway: It acts as an antioxidant by scavenging free radicals and reducing oxidative damage.

Inflammatory Pathway: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Microbial Pathway: It disrupts the cell membrane integrity of microbes, leading to their inhibition or destruction.

類似化合物との比較

Isomurralonginol acetate is unique due to its specific structure and biological activities. Similar compounds include:

Osthenone (CAS#112789-90-9): Another coumarin derivative with similar biological activities.

Murralongin (CAS#53011-72-6): A closely related compound with comparable therapeutic potential.

2’E-3’-formaldehydylosthole (CAS#73292-92-9): A structurally similar compound with distinct pharmacological properties.

Toddalosin (CAS#137182-37-7): Another related compound with unique bioactivities.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

生物活性

Isomurralonginol acetate is a coumarin derivative primarily isolated from the plant species Murraya exotica. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. Research into its biological activity has revealed various mechanisms through which it may exert therapeutic effects, making it a subject of interest in medicinal chemistry and pharmacology.

Pharmacological Properties

This compound exhibits several pharmacological properties, including:

- Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals, thus contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Studies have indicated that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential in treating inflammatory conditions.

- Antimicrobial Activity : Preliminary data suggest efficacy against various bacterial strains, indicating its potential use as an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly through the inhibition of monoamine oxidase (MAO) enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of MAO Enzymes : this compound has been shown to selectively inhibit MAO-B with an IC50 value indicating potent activity. This inhibition is significant for neurodegenerative diseases where MAO-B plays a role in the degradation of neurotransmitters .

- Reduction of Nitric Oxide Production : In vitro studies using RAW264.7 cells have demonstrated that this compound can reduce lipopolysaccharide (LPS)-induced nitric oxide production, highlighting its anti-inflammatory potential .

- Antioxidant Mechanisms : The compound's ability to scavenge reactive oxygen species (ROS) contributes to its antioxidant properties, which are crucial in preventing oxidative damage in cells .

Study 1: MAO-B Inhibition

A study focused on the inhibitory effects of this compound on human recombinant MAO isoforms revealed that it has a selective inhibition profile. The compound showed an IC50 value of 153.25 ± 1.58 nM for MAO-B and significantly higher values for MAO-A, indicating its selectivity towards MAO-B . This selectivity is critical for developing treatments for conditions like Parkinson's disease.

Study 2: Anti-inflammatory Activity

In a separate investigation, this compound was evaluated for its anti-inflammatory effects by measuring the inhibition of LPS-induced nitric oxide production in macrophage cell lines. The results indicated a modest inhibitory effect at concentrations below 50 µM, suggesting potential therapeutic applications in inflammatory diseases .

Study 3: Antioxidant Activity

Research assessing the antioxidant capacity of this compound utilized various assays to measure its ability to neutralize free radicals. The findings suggested that this compound effectively reduces oxidative stress markers in vitro, supporting its role as a protective agent against cellular damage .

Table 1: Biological Activities of this compound

特性

IUPAC Name |

[2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-10(2)13(9-21-11(3)18)16-14(20-4)7-5-12-6-8-15(19)22-17(12)16/h5-8,13H,1,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRYZFDEVYMOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC(=O)C)C1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。